molecular formula C22H21N5O3 B2442701 4-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 941895-25-6

4-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2442701
CAS No.: 941895-25-6
M. Wt: 403.442
InChI Key: UARLZECSDCZOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound featuring multiple functional groups, including a nitro group, a pyrrolidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic synthesis. One common approach starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a coupling reaction with 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline. The pyrrolidine ring is often introduced via a nucleophilic substitution reaction on a suitable pyridazine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Reduction of the nitro group: 4-methyl-3-amino-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide.

    Halogenation: 4-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2-chlorobenzamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may be investigated for its potential as a pharmacophore in drug design. The presence of the pyrrolidine and pyridazine rings suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential anti-inflammatory, antimicrobial, or anticancer activities. The structural complexity of the compound allows for specific interactions with biological macromolecules, which could be exploited in drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, thereby modulating their activity. The nitro group could participate in redox reactions, while the pyrrolidine and pyridazine rings could facilitate binding to specific protein sites, influencing signal transduction pathways or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitrobenzoic acid: Lacks the pyrrolidine and pyridazine rings, making it less complex and potentially less biologically active.

    N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide: Similar structure but without the nitro group, which may alter its reactivity and biological activity.

    4-methyl-3-nitro-N-(4-(pyridin-3-yl)phenyl)benzamide: Contains a pyridine ring instead of a pyridazine ring, which could affect its binding properties and biological effects.

Uniqueness

The uniqueness of 4-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro group and the pyrrolidine-pyridazine moiety makes it a valuable compound for further research and development in various scientific fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-methyl-3-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-15-4-5-17(14-20(15)27(29)30)22(28)23-18-8-6-16(7-9-18)19-10-11-21(25-24-19)26-12-2-3-13-26/h4-11,14H,2-3,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARLZECSDCZOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.